molecular formula C18H16N4O2 B148285 4-Dimethylaminophenylazophenyl-4'-maleimide CAS No. 87963-80-2

4-Dimethylaminophenylazophenyl-4'-maleimide

Cat. No. B148285
CAS RN: 87963-80-2
M. Wt: 320.3 g/mol
InChI Key: RGNHAWFQWRAADF-UHFFFAOYSA-N
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Description

4-Dimethylaminophenylazophenyl-4’-maleimide, also known as DABMI, is a nonfluorescent thiol-reactive acceptor for fluorescence resonance energy . It is also used to derivatize thiols for HPLC detection . The empirical formula of DABMI is C18H16N4O2 and it has a molecular weight of 320.35 .


Molecular Structure Analysis

The molecule contains a total of 42 bonds. There are 26 non-H bonds, 16 multiple bonds, 4 rotatable bonds, 4 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, and 1 imide .


Chemical Reactions Analysis

DABMI is a thiol-reactive compound. It is commonly used as a FRET (fluorescence resonance energy transfer) partner with a second dye that is fluorescent . The maleimide is relatively selective for reaction with thiols on peptides, proteins, modified nucleotides, biopolymers, and other thiol-containing biomolecules when reacted at pH below 7.5 .


Physical And Chemical Properties Analysis

DABMI has a broad visible absorbance spectrum with maximal absorbance at 418 nm and can act as a dark quencher for fluorophores with fluorescence emission between 400 and 550 nm . It has a molecular weight of 320.35 .

Scientific Research Applications

1. Detection and Analysis of Cysteine-Containing Peptides

4-Dimethylaminophenylazophenyl-4'-maleimide (DABMI) derivatives of cysteine-containing peptides have been shown to undergo prompt fragmentation under specific UV-MALDI conditions, producing a characteristic mass spectral pattern. This facilitates the easy and rapid identification of cysteine-containing peptides during analysis (Borges & Watson, 2003).

2. Study of Maleimide Conjugate Hydrolysis

Research has demonstrated the susceptibility of the imido group in maleimide conjugates to spontaneous hydrolysis, which can result in heterogeneity in bioconjugates. A chromophoric maleimide was used to show that molybdate and chromate catalyze the hydrolysis of an imido group near neutral pH (Kalia & Raines, 2007).

3. Fluorescent Labeling in Biological Studies

Fluorescent maleimide compounds, including those derived from 4-dimethylaminophenylazophenyl-4'-maleimide, have been used effectively in histochemical procedures for the demonstration of sulfhydryl and disulfide groups in various biological samples (Curtis & Cowden, 2004).

4. Mapping Acyl Carrier Domain in Bacterial Fatty Acid Synthetase

In research involving bacterial fatty acid synthetase from Brevibacterium ammoniagenes, a fluorescent thiol reagent based on this compound was used to label the acyl carrier site, aiding in the mapping and identification of the labeled site within the enzyme's structure (Morishima & Ikai, 1985).

5. Photopolymerization in Chemical Studies

The compound has been incorporated into polymerizable N-aromatic maleimides, used as free radical photoinitiators in the study of photopolymerization. This research provided insights into the efficiency and conversion rates of different photoinitiator systems (Wang, Wei, Jiang, & Yin, 2006).

properties

IUPAC Name

1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-21(2)15-7-3-13(4-8-15)19-20-14-5-9-16(10-6-14)22-17(23)11-12-18(22)24/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNHAWFQWRAADF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101040185
Record name 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylaminophenylazophenyl-4'-maleimide

CAS RN

87963-80-2
Record name 4-Dimethylaminophenylazophenyl-4'-maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087963802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-2,5-dione, 1-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101040185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylaminophenylazophenyl-4'-maleimide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
CR Borges, JT Watson - Protein science, 2003 - Wiley Online Library
… In working with the hydrophobic maleimide 4-dimethylaminophenylazophenyl-4'-maleimide (DABMI) derivative of cysteine-containing peptides, we have discovered a unique and useful …
Number of citations: 11 onlinelibrary.wiley.com
NK Kella, DD Roberts, JA Shafer, IJ Goldstein - Journal of Biological …, 1984 - ASBMB
… and a maleimide, 4-dimethylaminophenylazophenyl-4’-maleimide. Acceptor was covalently attached to the thiol group at the putative carbohydrate binding site. The efficiency of energy …
Number of citations: 22 www.jbc.org
D Ho, R Merrill - Biophysical Journal, 2011 - cell.com
… encoded fluorescent amino acid (coumarin) as the fluorescence donor and a selectively labelled cysteine residue tethered with DABMI (4-dimethylaminophenylazophenyl-4’-maleimide…
Number of citations: 4 www.cell.com
M Miki, JA Barden, BD Hambly… - Biochemistry …, 1986 - europepmc.org
… filament using 5-[2-((iodoacetyl)amino)-ethyl]aminonaphthalene-1-sulphonic acid (1,5-IAEDANS) as a fluorescence energy donor and 4-dimethylaminophenylazophenyl-4'-maleimide (…
Number of citations: 15 europepmc.org
M Miki, JA Barden, CG dos Remedios - Biochimica et Biophysica Acta (BBA …, 1986 - Elsevier
… between the donor ε-ATP bound to the nucleotide site and the acceptor N-(4-dimethylamino-3,5-dinitrophenyl)maleimide (DDPM) or 4-dimethylaminophenylazophenyl-4′-maleimide (…
Number of citations: 17 www.sciencedirect.com
T Kobayashi, M Kobayashi, JH Collins - Biochimica et Biophysica Acta …, 2001 - Elsevier
… We also labeled Cys-374 of actin with 4-dimethylaminophenylazophenyl-4′-maleimide (DABmal), and used FRET to measure distances between AEDANS and DABmal in …
Number of citations: 20 www.sciencedirect.com
O Dalmas, MA Do Cao, MR Lugo, FJ Sharom… - Biochemistry, 2005 - ACS Publications
… or the ABC signature motifs was labeled using two probes, 2-(4-maleimidoanilino)naphthalene-6-sulfonic acid (fluorescence donor) or 4-dimethylaminophenylazophenyl-4‘-maleimide (…
Number of citations: 39 pubs.acs.org
NKD KellaS, DD Roberts, JA Shafer, IJ GoldsteinQ - researchgate.net
… and a maleimide, 4-dimethylaminophenylazophenyl-4’-maleimide. Acceptor was covalently attached to the thiol group at the putative carbohydrate binding site. The efficiency of energy …
Number of citations: 0 www.researchgate.net
CL Wang, Q Zhan, T Tao, J Gergely - Journal of Biological Chemistry, 1987 - ASBMB
… The acceptor was 4-dimethylaminophenylazophenyl-4'maleimide attached at Cys-98 in the C-terminal domain. The distance between these sites was found to be >5.2 nm at pH 5.0,2.7 …
Number of citations: 45 www.jbc.org
CLA Wang, PC Leavis - Archives of biochemistry and biophysics, 1990 - Elsevier
… We have also labeled cTnC with 4-dimethylaminophenylazophenyl-4′-maleimide (DAB-Mal) at the two cysteine residues (Cys-35 and Cys-84). Energy transfer measurements were …
Number of citations: 12 www.sciencedirect.com

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